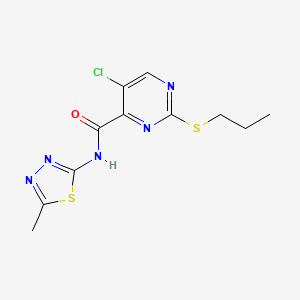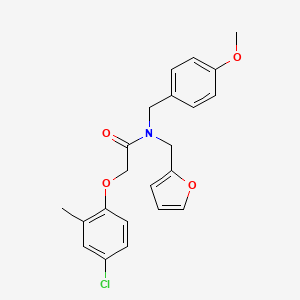![molecular formula C24H26N2O2 B11397123 2-[4-(Allyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11397123.png)
2-[4-(Allyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of cyclic ketene acetals and exhibits interesting properties due to its unique arrangement of functional groups.
- The compound’s chemical formula is C32H28N2O9S .
2-[4-(Allyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: , is a compound with a complex structure.
Preparation Methods
- Synthetic Routes : MPDL can be synthesized from three different acetal halides. The reaction involves the formation of the cyclic ketene acetal ring.
- Reaction Conditions : The synthesis is typically carried out under mild conditions, using appropriate solvents and reagents.
- Industrial Production : While there isn’t a large-scale industrial production method specifically for MPDL, it can be prepared in the laboratory for research purposes.
Chemical Reactions Analysis
- Reactivity : MPDL undergoes various reactions due to its functional groups.
- Common Reagents and Conditions :
- Hydrolysis : MPDL can be hydrolyzed to yield degradation products.
- Ring-Opening Polymerization : MPDL serves as a controlling comonomer in nitroxide-mediated polymerization with methyl methacrylate (MMA).
- Major Products :
- Copolymers of MMA and MPDL exhibit well-defined structures and tunable degradability.
Scientific Research Applications
- Polymer Chemistry : MPDL is used in designing degradable polymers for controlled drug release and other biomedical applications.
- Materials Science : Its incorporation into polymethacrylate backbones allows for tailored properties.
- Photoinitiators : MPDL can initiate photopolymerization reactions.
Mechanism of Action
- Photodegradation : Under UV light, MPDL undergoes photolysis, leading to the release of active species.
- Molecular Targets : The specific targets depend on the application context (e.g., drug delivery, coatings).
Comparison with Similar Compounds
- Uniqueness : MPDL’s structure sets it apart from other ketene acetals.
- Similar Compounds : While MPDL is relatively unique, related compounds include other cyclic ketene acetals and photoinitiators.
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-methyl-7-phenyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C24H26N2O2/c1-3-13-28-20-11-9-18(10-12-20)21-25-14-23(2)15-26(21)17-24(16-25,22(23)27)19-7-5-4-6-8-19/h3-12,21H,1,13-17H2,2H3 |
InChI Key |
RHYSMJFJDJUULR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11397042.png)
![2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11397050.png)
![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397053.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11397062.png)

![3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397069.png)

![N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11397083.png)
![methyl [4-methyl-9-(4-methylbenzyl)-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11397086.png)
![4-butyl-6-chloro-9-[2-(4-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11397090.png)

![6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11397115.png)
![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11397127.png)

